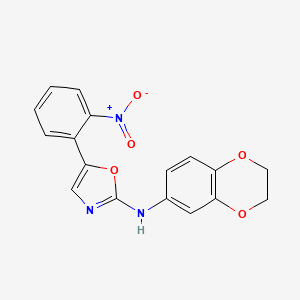![molecular formula C21H21F3N2 B14220002 2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole CAS No. 827016-74-0](/img/structure/B14220002.png)
2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole is a complex organic compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring bound to a phenyl group, which is further connected to an indole moiety. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a wide range of substituted derivatives .
Aplicaciones Científicas De Investigación
2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, modulating their activity to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Phenylpiperidine derivatives: These compounds share a similar phenylpiperidine skeleton but may have different substituents.
Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.
Indole derivatives: Compounds containing the indole moiety, which is a common structural motif in many biologically active molecules.
Uniqueness
What sets 2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole apart is the combination of its trifluoromethyl group, phenylpiperidine skeleton, and indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
827016-74-0 |
|---|---|
Fórmula molecular |
C21H21F3N2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-[[4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H21F3N2/c22-21(23,24)19-7-3-2-6-18(19)15-9-11-26(12-10-15)14-17-13-16-5-1-4-8-20(16)25-17/h1-8,13,15,25H,9-12,14H2 |
Clave InChI |
NAZHTCKPFUBDNI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2C(F)(F)F)CC3=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)
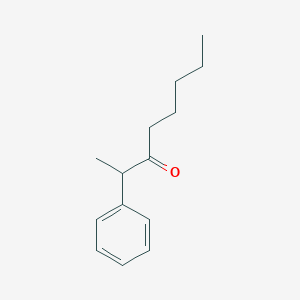
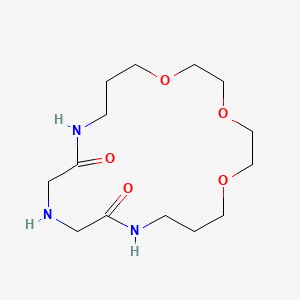
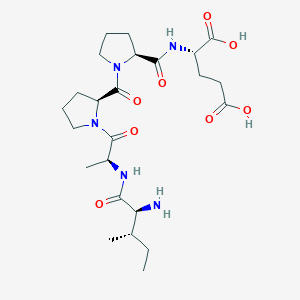
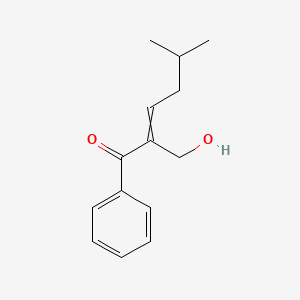
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)
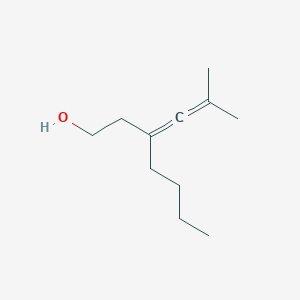
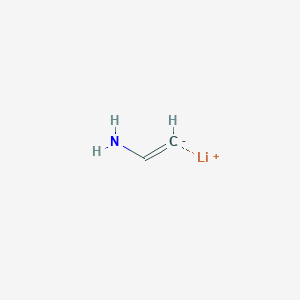
![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
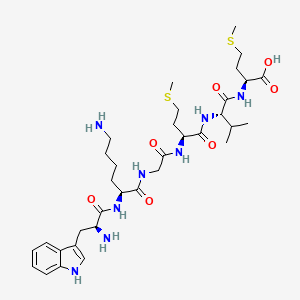
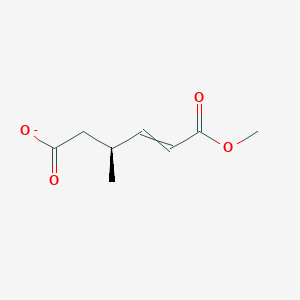
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
